molecular formula C38H42Cl2N6O6 B584095 Ketoconazole Impurity B CAS No. 1346598-39-7

Ketoconazole Impurity B

Cat. No.: B584095
CAS No.: 1346598-39-7
M. Wt: 749.7 g/mol
InChI Key: VMDQNVDMNGLNOT-VRLMBGIESA-N
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Description

Ketoconazole Impurity B is an impurity of Ketoconazole, an antifungal, antiandrogen, and antiglucocorticoid medication used to treat a number of fungal infections . The chemical name of this compound is 1-[4-[4-[5-(4-Acetylpiperazin-1-yl)-2-[[ (2RS,4SR)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethan-1-one .


Synthesis Analysis

The stressed degradation of Ketoconazole drug substance was performed under acid, base, thermal, photo, and oxidative stress conditions. The major degradation was observed under acid, base, and oxidative stress conditions . The degradation study was performed on Inertsil ODS-3V, length 100 X diameter 4.6 mm, particle size 3 μm column using gradient method .


Molecular Structure Analysis

The molecular structure of this compound was identified by LC-MS techniques, elemental analysis, NMR, and their structures were justified through mechanistic explanation .


Chemical Reactions Analysis

The stressed degradation of Ketoconazole drug substance was performed under acid, base, thermal, photo, and oxidative stress conditions . The oxidative degradant is prepared in-house by degradation of Ketoconazole with 30% hydrogen peroxide by heating up to evaporate to dryness at 80 ° C .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as LC-MS, NMR, and elemental analysis .

Scientific Research Applications

  • Impurities in Ketoconazole Activating Aryl Hydrocarbon Receptor (AhR):

    • Ketoconazole impurities, including IMP-B, have been identified as potent activators of the human AhR and inducers of CYP1A1. These impurities demonstrate significant molecular effects on the AhR signaling pathway, which might have implications for ketoconazole's role in skin chemoprevention or damage (Grycová, Dořičáková, & Dvořák, 2015).
  • Quantitative Analysis of Ketoconazole Impurities:

    • A study on cis-ketoconazole identified trans-ketoconazole as an impurity, emphasizing the need for quantitative analysis of such impurities in pharmaceutical formulations. This is crucial for maintaining drug quality and safety (Castro-Puyana et al., 2006).
  • Assessment of Related Substances in Pharmaceutical Formulations:

    • Research has focused on assessing related substances in pharmaceutical formulations containing ketoconazole, identifying ketoconazole impurity B′ optical isomer and impurity E. This analysis is vital for understanding the safety, efficacy, and stability of such formulations (Yang et al., 2018).
  • Ketoconazole as an Inhibitor of Steroid Production:

    • Ketoconazole is known for its potent inhibition of gonadal and adrenal steroid synthesis, making it a significant subject of study in various medical applications. This property has implications for treating conditions like Cushing's disease and other hormonal imbalances (Sonino, 1987).
  • Metabolite and Impurity Analysis for Safety and Efficacy:

    • Studies have examined the kinetic and structural aspects of ketoconazole metabolites and impurities, including N-deacetyl-KTZ (DAK), for their relevance in drug safety and efficacy. This research is critical in understanding the drug's toxicological profile (Souza et al., 2020).

Mechanism of Action

Ketoconazole works as an antifungal agent by inhibiting the cytochrome P450 14α-demethylase enzyme. This enzyme is responsible for inhibiting the biosynthesis of triglycerides and phospholipids by fungi . More specifically, ketoconazole inhibits the synthesis of lanosterol, a necessary precursor for ergosterol biosynthesis .

Safety and Hazards

Ketoconazole Impurity B should be handled in accordance with good occupational hygiene, safety, and laboratory practices and precautions should be taken to avoid exposure . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ketoconazole Impurity B involves the conversion of ketoconazole to the desired impurity by a series of chemical reactions.", "Starting Materials": [ "Ketoconazole" ], "Reaction": [ "Step 1: Reduction of ketoconazole using sodium borohydride in methanol to form 3-acetyl-4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine-1-carboxylic acid methyl ester.", "Step 2: Hydrolysis of the methyl ester using sodium hydroxide to form 3-acetyl-4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine-1-carboxylic acid.", "Step 3: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride in dichloromethane.", "Step 4: Reaction of the acid chloride with 4-chloroaniline in the presence of triethylamine to form the desired impurity, Ketoconazole Impurity B." ] }

CAS No.

1346598-39-7

Molecular Formula

C38H42Cl2N6O6

Molecular Weight

749.7 g/mol

IUPAC Name

1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C38H42Cl2N6O6/c1-27(47)43-13-17-45(18-14-43)30-4-7-32(8-5-30)51-37-22-31(46-19-15-44(16-20-46)28(2)48)6-10-36(37)49-23-33-24-50-38(52-33,25-42-12-11-41-26-42)34-9-3-29(39)21-35(34)40/h3-12,21-22,26,33H,13-20,23-25H2,1-2H3/t33-,38-/m1/s1

InChI Key

VMDQNVDMNGLNOT-VRLMBGIESA-N

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OC[C@@H]5CO[C@@](O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OCC5COC(O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)N4CCN(CC4)C(=O)C)OCC5COC(O5)(CN6C=CN=C6)C7=C(C=C(C=C7)Cl)Cl

Synonyms

1-(4-{3-[4-(4-Acetylpiperazin-1-yl)phenoxy]-4-[2-(2,4-dichlorophenyl)-2-imidazol-1-ylmethyl[1,3]dioxolan-4-ylmethyl]phenyl}piperazin-1-yl)ethanone; 

Origin of Product

United States

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